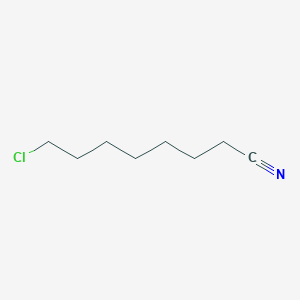
8-Chlorooctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chlorooctanenitrile is an organic compound with the molecular formula C8H14ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an octane chain with a chlorine atom at the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Chlorooctanenitrile can be synthesized through several methods. One common approach involves the reaction of 8-chlorooctanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chlorooctanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.
Major Products:
Substitution: 8-Hydroxyoctanenitrile or 8-Aminooctanenitrile.
Reduction: 8-Aminooctane.
Hydrolysis: 8-Chlorooctanoic acid or 8-Chlorooctanamide.
Aplicaciones Científicas De Investigación
8-Chlorooctanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Chlorooctanenitrile primarily involves its reactivity due to the presence of the nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chlorine.
Comparación Con Compuestos Similares
- **Octanenitrile
8-Bromooctanenitrile: Similar structure but with a bromine atom instead of chlorine.
8-Iodooctanenitrile: Contains an iodine atom in place of chlorine.
Propiedades
Número CAS |
71905-35-6 |
|---|---|
Fórmula molecular |
C8H14ClN |
Peso molecular |
159.65 g/mol |
Nombre IUPAC |
8-chlorooctanenitrile |
InChI |
InChI=1S/C8H14ClN/c9-7-5-3-1-2-4-6-8-10/h1-7H2 |
Clave InChI |
MLQMBTGDIYYOFL-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC#N)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
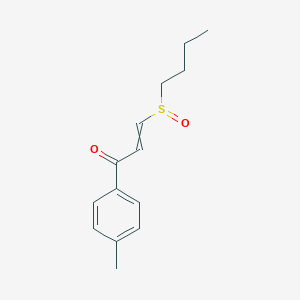
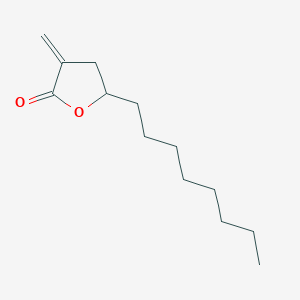

![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
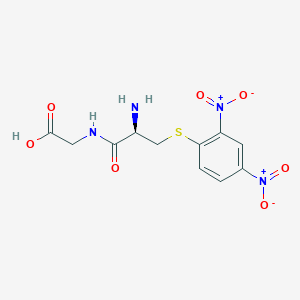

![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
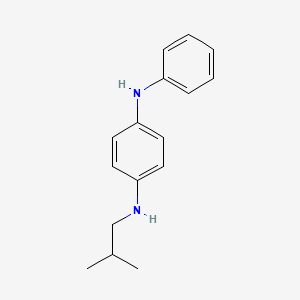
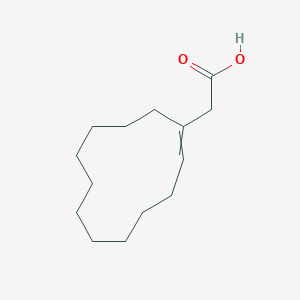
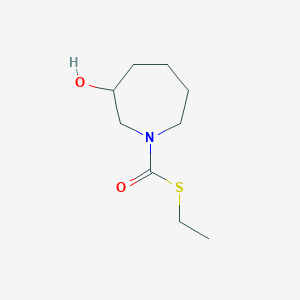

![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
